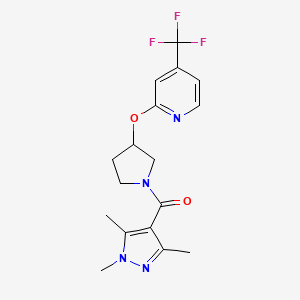
(3-((4-(trifluorometil)piridin-2-il)oxi)pirrolidin-1-il)(1,3,5-trimetil-1H-pirazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimiobacteriana: Los compuestos que contienen imidazol exhiben propiedades antibacterianas y antimiobacterianas. Los investigadores han sintetizado derivados con actividad prometedora contra cepas bacterianas, lo que los convierte en candidatos potenciales para nuevos antibióticos .
Potencial Antitumoral: Ciertos compuestos a base de imidazol se han evaluado por sus efectos antitumorales. Por ejemplo, Rajendran et al. sintétizaron 1-sustituido-2-(5-sustituido-1-fenil-1-H-pirazol-3-il)-1H-benzo[d]imidazol y 4-(1-cloro-1H-benzo[d]imidazol-2-il)-6-fluoropirimidin-2-amina, que mostraron potencial antitumoral contra diferentes líneas celulares .
Propiedades Antioxidantes: Los derivados del imidazol pueden poseer actividad antioxidante, lo que contribuye a sus posibles aplicaciones terapéuticas en afecciones relacionadas con el estrés oxidativo.
Biología Química e Inhibición Enzimática
Los compuestos que contienen imidazol a menudo interactúan con las enzimas y juegan un papel crucial en la inhibición enzimática. Específicamente:
Doble Orientación de Enzimas PPTasa: La estructura del compuesto sugiere que podría dirigirse simultáneamente a las enzimas AcpS-PPTasa y Sfp-PPTasa. Esta doble inhibición podría detener eficazmente la proliferación bacteriana, lo que la hace relevante para combatir la resistencia a los antibióticos .
Ciencia de Materiales y Química de Coordinación
Los ligandos a base de imidazol juegan un papel vital en la química de coordinación y la ciencia de materiales:
Complejos Metálicos: Los derivados del imidazol forman fácilmente complejos estables con metales de transición. Estos complejos encuentran aplicaciones en catálisis, sensores y materiales con propiedades personalizadas.
Ensamblajes Supramoleculares: Los investigadores diseñan ensamblajes supramoleculares utilizando ligandos que contienen imidazol. Estos ensamblajes exhiben propiedades únicas, como interacciones huésped-huésped y comportamiento de autoensamblaje.
En resumen, la versatilidad del compuesto se extiende a través de la química medicinal, la inhibición enzimática, la investigación bioquímica y la ciencia de materiales. Sus diversas aplicaciones lo convierten en un tema intrigante para futuras investigaciones y desarrollo.
Para obtener información más detallada, puede consultar los artículos de investigación que se citan a continuación:
- Síntesis y potencial terapéutico de compuestos que contienen imidazol (BMC Chemistry, 2021)
- Actividades biológicas de un nuevo derivado de pirazolina sintetizado (SpringerPlus, 2021)
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceuticals . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the target of action of this compound could be one or more enzymes or receptors involved in these biological activities.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could enhance the lipophilicity of the compound, which might improve its interaction with its targets .
Biochemical Pathways
Without specific information on the compound, it’s challenging to accurately predict the biochemical pathways it might affect. Based on the biological activities associated with pyrazole derivatives, it could be involved in pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of the trifluoromethyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution . The pyrazole ring could potentially be metabolized by cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with its targets could be affected by the pH of the environment .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDBSNEVQPTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
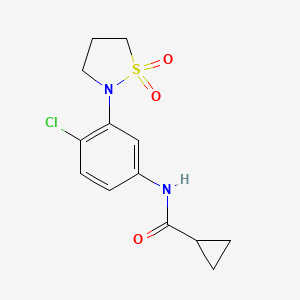
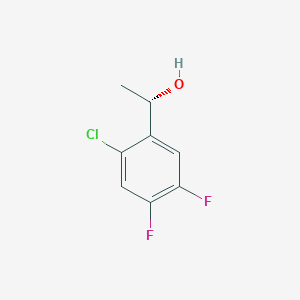
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)
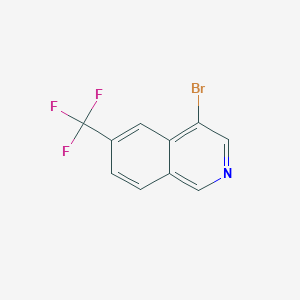
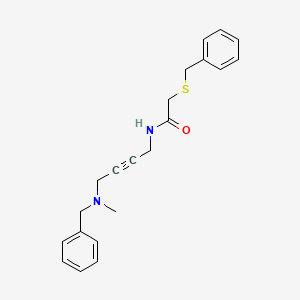
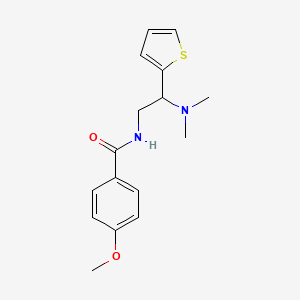

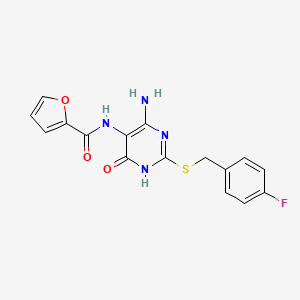
![(2Z)-5-(hydroxymethyl)-2-[(2-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
![1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2472756.png)
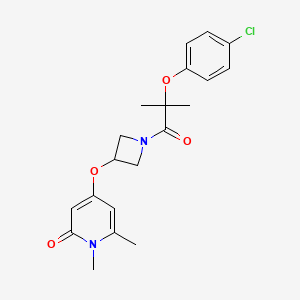

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

